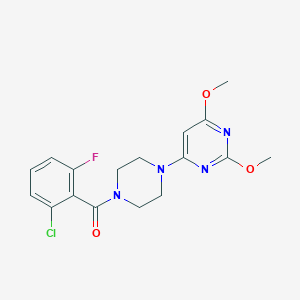

(2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O3/c1-25-14-10-13(20-17(21-14)26-2)22-6-8-23(9-7-22)16(24)15-11(18)4-3-5-12(15)19/h3-5,10H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDISOCEWIJNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Ugi Reaction

Source reports a one-pot strategy using Ugi adducts, though this method is less efficient for the target compound (yield: 45–50%). The sequence involves:

- Ugi four-component reaction (amine, aldehyde, isocyanide, carboxylic acid).

- Cyclization via cesium carbonate in acetonitrile under reflux.

Suzuki-Miyaura Coupling

A patent-derived approach couples 4-bromo-2,6-dimethoxypyrimidine with a pre-formed (2-chloro-6-fluorophenyl)piperazin-1-yl-methanone boronic ester. While this method offers modularity, it requires palladium catalysis (Pd(PPh₃)₄) and elevated temperatures (100°C), increasing costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural similarities with other piperazine-based derivatives, particularly those targeting kinase pathways or GPCRs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*logP values estimated using Molinspiration or similar tools.

Functional Group Analysis

- Piperazine Linker: Both compounds utilize a piperazine ring, but the target compound’s methanone bridge provides rigidity compared to the methylene linker in EP 2402347 A1’s example.

- Aromatic Substituents: The target compound’s 2-chloro-6-fluorophenyl group offers dual halogenation, which enhances membrane permeability compared to the single morpholine-thienopyrimidine system in the patent example.

- Heterocyclic Moieties: The 2,6-dimethoxypyrimidin-4-yl group in the target compound is electron-rich, favoring interactions with hydrophobic pockets, whereas the thieno[2,3-d]pyrimidine core in the patent example is a known kinase-binding scaffold .

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone , with the CAS number 1021073-61-9 , is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 380.8 g/mol . Its structure includes a piperazine ring and a pyrimidine derivative, which are significant for its biological activity. The presence of multiple functional groups suggests potential interactions with various biological targets.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.8 g/mol |

| CAS Number | 1021073-61-9 |

Antitumor Activity

Research indicates that compounds similar to (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant antitumor activity . These compounds are believed to interfere with DNA synthesis or repair mechanisms within cancer cells, thereby inhibiting tumor growth. For instance, studies have shown that related piperazine derivatives can effectively inhibit pathways associated with various cancers, including breast and lung cancers .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent . The structural components suggest it may disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions in microorganisms. Preliminary studies have indicated that derivatives of this compound exhibit activity against a range of bacterial strains, making it a candidate for further development in antimicrobial therapies .

The exact mechanism of action for (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is still under investigation. However, it is hypothesized to involve:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes critical for cancer cell survival.

- Disruption of DNA Repair Mechanisms : The ability to interfere with DNA repair pathways may contribute to its antitumor efficacy.

Case Study 1: Antitumor Efficacy

In a study examining the effects of various piperazine derivatives on cancer cell lines, (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells. The study reported a marked decrease in cell viability at concentrations as low as 10 µM, suggesting potent antitumor activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.